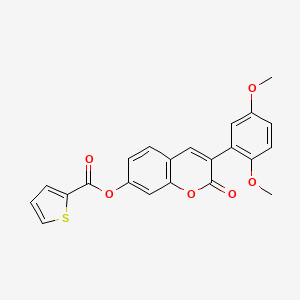
3-(2,5-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2,5-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate is a useful research compound. Its molecular formula is C22H16O6S and its molecular weight is 408.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-(2,5-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound has garnered attention for its diverse biological activities, including potential anticancer, anti-inflammatory, and antimicrobial properties. The unique structural features of this compound, particularly the presence of methoxy groups and the thiophene moiety, contribute to its biological efficacy.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
Synthesis Methodology:
The synthesis typically involves the condensation of 2,5-dimethoxybenzaldehyde with a suitable chromone derivative under acidic or basic conditions. The reaction is often catalyzed by p-toluenesulfonic acid or sodium hydroxide, followed by acetylation to yield the final product. This method allows for high yields and purity necessary for biological evaluations.
Anticancer Properties
Several studies have indicated that this compound exhibits significant anticancer activity. The mechanism appears to involve:
- Inhibition of Cell Proliferation: The compound has been shown to inhibit the growth of various cancer cell lines, including colon carcinoma (HCT-15) and breast cancer cells. For instance, IC50 values in these studies ranged from 10 µM to 30 µM, highlighting its potency compared to standard chemotherapeutic agents like doxorubicin .
Anti-inflammatory Effects
The compound also demonstrates anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways. The mechanism may involve blocking the activation of nuclear factor kappa B (NF-kB), which is crucial in inflammation regulation .
Antimicrobial Activity
Research indicates that this compound possesses antimicrobial activity against a range of bacteria and fungi. The compound disrupts microbial cell membranes and inhibits growth through various mechanisms, including interference with metabolic processes.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be correlated with its structural features:
| Structural Feature | Impact on Activity |
|---|---|
| Methoxy Groups | Enhance lipophilicity and receptor binding |
| Thiophene Moiety | Contributes to electron delocalization |
| Chromone Backbone | Essential for interaction with biological targets |
The presence of methoxy groups at the 2 and 5 positions on the phenyl ring significantly increases the compound's potency against cancer cells by facilitating better interaction with cellular targets.
Case Studies
- Anticancer Study : A recent study evaluated the effects of this compound on human breast cancer cell lines. Results showed a dose-dependent inhibition of cell viability with an IC50 value of approximately 15 µM. Mechanistic studies revealed that the compound induces apoptosis through caspase activation pathways .
- Anti-inflammatory Study : In a model of acute inflammation, administration of this compound resulted in a significant reduction in edema formation compared to controls, demonstrating its potential as an anti-inflammatory agent.
- Antimicrobial Efficacy : A screening against various bacterial strains revealed that this compound exhibited minimum inhibitory concentrations (MIC) ranging from 8 µg/mL to 32 µg/mL, indicating strong antimicrobial properties against both Gram-positive and Gram-negative bacteria.
Properties
IUPAC Name |
[3-(2,5-dimethoxyphenyl)-2-oxochromen-7-yl] thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16O6S/c1-25-14-7-8-18(26-2)16(11-14)17-10-13-5-6-15(12-19(13)28-21(17)23)27-22(24)20-4-3-9-29-20/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVLNJAIVXRRXEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CC3=C(C=C(C=C3)OC(=O)C4=CC=CS4)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














